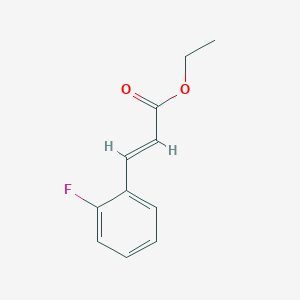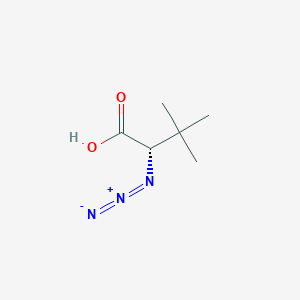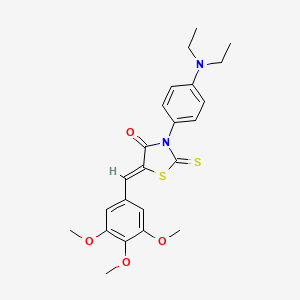![molecular formula C13H23NO2 B2570286 Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate CAS No. 2287262-54-6](/img/structure/B2570286.png)
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate, commonly known as Boc-SPN, is a chemical compound used in scientific research. It is a spirocyclic compound that has a unique structure and properties. Boc-SPN is used in various fields of research, including medicinal chemistry, drug development, and chemical biology.
Wirkmechanismus
Boc-SPN acts as a molecular scaffold that can be modified to create compounds with specific properties. It can be used to create compounds that bind to specific proteins or enzymes, inhibiting their activity. Boc-SPN can also be used to create compounds that target specific cellular pathways, leading to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
Boc-SPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases and proteases. Boc-SPN has also been shown to inhibit the growth of cancer cells and to have antiviral properties. In addition, Boc-SPN has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-SPN in lab experiments is its unique structure and properties. It can be used as a building block to create compounds with specific properties, making it a valuable tool in drug development and chemical biology. However, the synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry. In addition, Boc-SPN is relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are many future directions for the use of Boc-SPN in scientific research. One direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another direction is the use of Boc-SPN in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function. In addition, the synthesis of Boc-SPN could be optimized to make it more accessible and cost-effective, which would increase its use in scientific research.
In conclusion, Boc-SPN is a valuable tool in scientific research, with various applications in medicinal chemistry, drug development, and chemical biology. Its unique structure and properties make it a valuable building block for the synthesis of compounds with specific properties. The synthesis of Boc-SPN is challenging, and it requires a high level of expertise in organic chemistry. However, the future directions for the use of Boc-SPN in scientific research are promising, and it is likely to continue to be a valuable tool in the development of new drugs and in the study of protein-ligand interactions.
Synthesemethoden
The synthesis of Boc-SPN involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of tert-butyl 2-azaspiro[4.5]decan-3-one, which is then converted to Boc-SPN using tert-butyl bromoacetate and sodium hydride. The final product is purified using column chromatography. The synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Boc-SPN is used in various fields of scientific research, including medicinal chemistry, drug development, and chemical biology. It is used as a building block in the synthesis of various compounds, including inhibitors of protein-protein interactions, kinase inhibitors, and enzyme inhibitors. Boc-SPN is also used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. It is also used in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function.
Eigenschaften
IUPAC Name |
tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-8-13(9-14-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATYYCJBRJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)


![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)

